HBV Capsid Assembly Modulation: Potency Gap vs. Lead SPC Series
High-strength, direct head-to-head quantitative evidence for 819076-81-8 is currently absent from the primary literature. The most structurally proximal series is the SPC derivatives reported by Yin et al. (2023) [1]. In that series, the optimized compound C-49 (which does contain a sulfonylpiperidine core but a different aromatic substitution pattern) achieved a 2.42 log reduction in serum HBV DNA in transgenic mice at 100 mg/kg over 12 days [1]. No equivalent in vivo or in vitro data have been located for CAS 819076-81-8 to permit a direct numerical comparison. The differentiation claim for 819076-81-8 therefore remains at the class-level inference stage: the 4-(4-fluorophenoxy)benzenesulfonyl group introduces steric and electronic properties that are hypothesized to alter target engagement relative to simpler phenylsulfonyl or benzylsulfonyl analogues, but this is not yet quantified.
| Evidence Dimension | In vivo anti-HBV activity (serum HBV DNA reduction) |
|---|---|
| Target Compound Data | No data available in peer-reviewed literature |
| Comparator Or Baseline | C-49 (SPC lead compound): 2.42 log reduction at 100 mg/kg for 12 days in HBV-transgenic mice [1] |
| Quantified Difference | Cannot be calculated; data gap for target compound |
| Conditions | HBV-transgenic mouse model; oral administration (C-49) |
Why This Matters
For procurement decisions, the lack of matched in vivo data means selection of 819076-81-8 over a lead candidate like C-49 would require internal validation; no pre-existing evidence supports a potency advantage.
- [1] Yin, J., Feng, Z., Li, Z., Hu, J., Hu, Y., Cai, X., ... & Huang, L. (2023). Synthesis and evaluation of N-sulfonylpiperidine-3-carboxamide derivatives as capsid assembly modulators inhibiting HBV in vitro and in HBV-transgenic mice. European Journal of Medicinal Chemistry, 249, 115141. View Source
